N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide
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Description
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide, also known as DNFED, is a novel small molecule that has been developed for a variety of research applications. DNFED is a synthetic compound composed of two aromatic rings linked by a diamide group. It is a highly lipophilic compound, making it suitable for use in various biochemical and physiological studies. DNFED has been used in a variety of research applications, including drug discovery, protein-ligand binding studies, and cell signaling studies.
Scientific Research Applications
Photoinitiators for Polymerization
The compound and its derivatives have garnered attention as photoinitiators in polymerization processes. Specifically:
- Photopolymerization : Certain derivatives, such as ANN2 (with a secondary amine substituent) or ANN3 (with a tertiary amine substituent), can initiate free radical polymerization of acrylates under LED irradiation at 405 nm. These compounds can be used as one-component photoinitiators or incorporated into multi-component systems .
- Efficiency : Multi-component photoinitiating systems based on ANN1–3, combined with additives like iodonium salt or N-vinylcarbazole, exhibit high efficiency in free radical photopolymerization across various wavelengths, even outperforming commercial photoinitiators .
- Cationic Photopolymerization : ANN1–3 derivatives also demonstrate efficiency in cationic photopolymerization of epoxides using diverse LEDs .
- 3D Printing : The ANN2-based photoinitiating system can be adapted for 3D printing applications .
Interpenetrated Polymer Networks (IPNs)
The ANN2-based system is suitable for synthesizing interpenetrated polymer networks. These IPNs offer enhanced mechanical properties, chemical resistance, and stability due to their dual-network structure .
Chemical Reactivity and Building Blocks
The compound’s enaminone functionality makes it a valuable building block. Recent research highlights its utility in constructing acyclic, carbocyclic, and heterocyclic derivatives. These derivatives find applications in drug discovery, materials science, and organic synthesis .
Antifolate Agents
While not directly related to the compound itself, its structural features resemble antifolate agents. These agents inhibit folate metabolism and are used in cancer chemotherapy .
Fluorescent Probes
Given the fluorophenyl group, the compound or its derivatives could serve as fluorescent probes for biological imaging or sensing applications. Their fluorescence properties may enable tracking specific cellular processes or detecting analytes .
properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(2-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-26(2)20(17-11-7-9-15-8-3-4-10-16(15)17)14-24-21(27)22(28)25-19-13-6-5-12-18(19)23/h3-13,20H,14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYJAQGVUZOLCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1F)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide |
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